![molecular formula C12H12O B2932951 1-Phenylbicyclo[2.1.1]hexane-5-one CAS No. 1392219-30-5](/img/structure/B2932951.png)

1-Phenylbicyclo[2.1.1]hexane-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

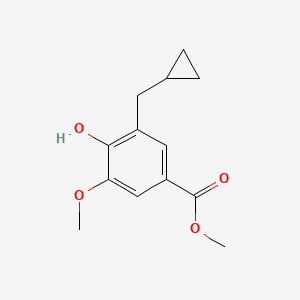

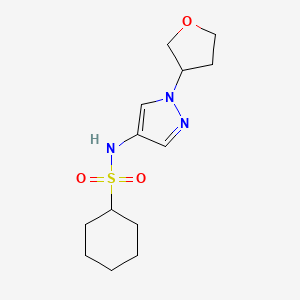

1-Phenylbicyclo[2.1.1]hexane-5-one is an organic compound with the chemical formula C12H12O . It is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products . The compound appears as a liquid .

Synthesis Analysis

The synthesis of this compound and similar compounds has been the subject of numerous works . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C1CC2(CC1C2=O)C3=CC=CC=C3 . It has a molecular weight of 172.23 .Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 172.23 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Generation and Interception

1-Phenyl-1,2-cyclohexadiene, a related compound, can be generated from precursors like 6,6-dibromo-1-phenylbicyclo[3.1.0]hexane and used in reactions with activated olefins. This process results in various cycloadducts, indicating the compound's reactivity and potential for forming complex structures (Christl et al., 2009).

Dynamics of Rearrangement

A theoretical study on 1-phenylbicyclo[2.1.1]hexene-endo-5-d, a structurally related compound, using the AM1-CI model, provides insights into the rearrangement dynamics of such compounds. This study sheds light on the bond cleavage and rearrangement processes, crucial for understanding the behavior of 1-Phenylbicyclo[2.1.1]hexane-5-one derivatives (Carpenter, 1992).

Enantioselectivities in Reactions

The resolution of related compounds shows high enantioselectivities in reactions. This property is significant in understanding and developing stereoselective synthesis methods using this compound or its derivatives (Christl et al., 2009).

Azabicyclo Derivatives

Syntheses from pyridine leading to azabicyclo derivatives show the versatility of such compounds in creating new bicyclic structures, potentially applicable to this compound (Krow et al., 2005).

Theoretical Analysis of Rearrangements

Comprehensive theoretical investigations into the rearrangements of related bicyclic compounds provide valuable information on reaction pathways, energy surfaces, and potential applications of this compound in synthetic chemistry (Bozkaya & Özkan, 2012).

Probe for Electronic Effects

The remotely substituted bicyclo[2.1.1]hexan-2-one system serves as a probe to study electronic effects, which could be significant in analyzing the behavior of this compound in various chemical environments (Mehta et al., 2001).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 1-Phenylbicyclo[2.1.1]hexan-5-one is currently unknown due to the lack of research on this specific compound

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Phenylbicyclo[2.1.1]hexan-5-one is currently unknown . More research is needed to understand how these factors might affect the compound’s action.

properties

IUPAC Name |

1-phenylbicyclo[2.1.1]hexan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-11-9-6-7-12(11,8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRPDZOESHJYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-chloropropanoylamino)methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2932870.png)

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2932872.png)

![1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2932877.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-6-fluoropyridine-3-sulfonamide](/img/structure/B2932881.png)

![(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2932884.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2932885.png)

![5-(1,3-benzodioxol-5-yl)-2-(butylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932890.png)